molecular formula C9H7BrO B3032707 3-(Bromomethyl)benzofuran CAS No. 38281-49-1

3-(Bromomethyl)benzofuran

Cat. No.: B3032707
CAS No.: 38281-49-1
M. Wt: 211.05 g/mol
InChI Key: AEWASAYNGKXLBK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The bromomethyl group attached to the benzofuran core enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

3-(Bromomethyl)benzofuran is a derivative of benzofuran, a heterocyclic compound . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, antioxidative, and antiviral properties . These activities suggest that the compound may interact with its targets in a way that inhibits their function or induces a change in their activity .

Biochemical Pathways

Benzofuran derivatives have been shown to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of carbon-carbon bond-forming reaction that involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have a relatively stable structure and good bioavailability .

Result of Action

Given the wide range of biological activities exhibited by benzofuran derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .

Action Environment

The success of the suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable and its action may be influenced by the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)benzofuran typically involves the bromination of benzofuran-3-ylmethanol. One common method includes treating benzofuran-3-ylmethanol with phosphorus tribromide in diethyl ether at 0°C for 30 minutes . This reaction yields this compound as the primary product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzofuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted benzofuran derivatives.

    Oxidation: Benzofuran-3-carboxylic acids.

    Reduction: Benzofuran derivatives with a methyl group.

Scientific Research Applications

3-(Bromomethyl)benzofuran has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(Bromomethyl)benzofuran
  • 5-Bromo-3-(bromomethyl)benzofuran
  • 3-(Chloromethyl)benzofuran

Comparison:

Properties

IUPAC Name

3-(bromomethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWASAYNGKXLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491575
Record name 3-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38281-49-1
Record name 3-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirring solution of 912 mg (3.48 mmol, 1.2 equiv) of triphenylphosphine in 5 mL of CCl4 at 0° C. is added 165 μL (3.19 mmol, 1.1 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 430 mg (2.90 mmol) of 3-hydroxymethylbenzofuran, prepared as in Intermediate 19, in 5 mL of CCl4 is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 20/1 as eluent afforded 500 mg of the title compound as a clear, colorless oil: 1H NMR (CDCl3, 300 MHz) δ7.71 (m, 2H), 7.50 (m, 1H), 7.37 (m, 2H), 4.62 (s, 2H); Rf =0.67 in hexane/EtOAc 5/1.
Quantity
912 mg
Type
reactant
Reaction Step One
Name
Quantity
165 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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